![molecular formula C18H11BrN2 B11825148 1-Bromo-11,12-dihydroindolo[2,3-a]carbazole](/img/structure/B11825148.png)
1-Bromo-11,12-dihydroindolo[2,3-a]carbazole
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Overview
Description
1-Bromo-11,12-dihydroindolo[2,3-a]carbazole is a compound belonging to the indolocarbazole family. Indolocarbazoles are a class of heterocyclic compounds that include a planar ring system consisting of indole and carbazole elements. These compounds are known for their significant biological activities, including antitumor, antibacterial, antifungal, and antiviral properties .
Preparation Methods
The synthesis of 1-Bromo-11,12-dihydroindolo[2,3-a]carbazole typically involves a multi-step process. One common method is the Fischer-indole synthesis, which uses 2-amino-cyclohexanone hydrochloride and substituted aryl-hydrazines hydrochloride as raw materials in the presence of acidic media . The reaction conditions often require refluxing and exclusion of oxygen and light to ensure the desired product is obtained .
Chemical Reactions Analysis
1-Bromo-11,12-dihydroindolo[2,3-a]carbazole undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as nitro or acetyl groups.
Reduction: This reaction can reduce nitro groups to amines.
Substitution: Common reagents for substitution reactions include halogens and alkyl groups
Scientific Research Applications
Organic Synthesis
The compound serves as a versatile building block in organic synthesis. Its ability to undergo various chemical transformations allows for the generation of complex molecules. Notably, it can be used in:
- Formation of Anion Receptors : The unique properties of 1-bromo-11,12-dihydroindolo[2,3-a]carbazole make it an effective anion-binding agent. It can selectively bind specific anions, which is crucial for developing molecular sensors and receptors in supramolecular chemistry .
- Synthesis of Derivatives : The compound can be modified to create derivatives with tailored properties for specific applications, such as luminescent materials or antimicrobial agents .
Pharmacology
In the field of pharmacology, this compound exhibits promising biological activities:
- Antitumor Activity : Research indicates that derivatives of this compound show significant antitumor properties against various cancer cell lines. For instance, studies have demonstrated its potential efficacy against breast cancer cells .
- Antimicrobial Properties : The compound has been explored for its antibacterial and antifungal activities. Some derivatives have shown effectiveness against pathogens like E. coli and C. albicans, making them candidates for developing new antimicrobial agents .
Materials Science
The compound's unique electronic properties make it suitable for applications in materials science:
- Luminescent Materials : this compound is used to synthesize luminescent compounds that can be employed in optoelectronic devices. These materials exhibit strong fluorescence and are being investigated for use in light-emitting diodes (LEDs) and other photonic applications .
- Sensor Technology : As a chromophore in sensor design, the compound has been utilized to develop selective probes for detecting metal ions such as Cu²⁺ and Fe³⁺. This application is vital for environmental monitoring and analytical chemistry .
Case Study 1: Anion Binding Studies
Research conducted on the anion-binding capabilities of derivatives derived from the indolo[2,3-a]carbazole scaffold highlighted their effectiveness as receptors. These studies demonstrated selective binding to various anions through hydrogen bonding interactions facilitated by the compound's nitrogen atoms .
Case Study 2: Antitumor Efficacy
A series of derivatives based on this compound were synthesized and tested against different cancer cell lines. Results indicated that certain modifications enhanced cytotoxicity while maintaining low toxicity towards normal cells .
Summary Table of Applications
Application Area | Description | Key Findings/Examples |
---|---|---|
Organic Synthesis | Building block for complex molecular structures | Effective anion receptors; versatile derivatives |
Pharmacology | Antitumor and antimicrobial activities | Active against breast cancer; effective against pathogens |
Materials Science | Development of luminescent materials | Strong fluorescence; potential use in LEDs |
Sensor Technology | Probes for selective detection of metal ions | Detects Cu²⁺ and Fe³⁺ with high sensitivity |
Mechanism of Action
The mechanism of action of 1-Bromo-11,12-dihydroindolo[2,3-a]carbazole involves the inhibition of protein kinases, which are enzymes that play a crucial role in cell signaling pathways. By inhibiting these enzymes, the compound can interfere with cell proliferation and induce apoptosis in cancer cells .
Comparison with Similar Compounds
1-Bromo-11,12-dihydroindolo[2,3-a]carbazole is unique compared to other indolocarbazoles due to its specific substitution pattern. Similar compounds include:
- Lestaurtinib
- Edotecarin
- Becatecarin
- EC-70124
- Gö6976 These compounds also exhibit significant biological activities but differ in their specific molecular structures and targets .
Biological Activity
1-Bromo-11,12-dihydroindolo[2,3-a]carbazole is a brominated derivative of 11,12-dihydroindolo[2,3-a]carbazole, belonging to the indolecarbazole class of heterocyclic compounds. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including antitumor, antibacterial, antifungal, and antiviral properties. The molecular formula for this compound is C₁₈H₁₁BrN₂, with a melting point around 371°C.
Antitumor Activity
This compound exhibits significant antitumor activity across various cancer cell lines. Research indicates that it can inhibit the growth of several types of cancer cells through different mechanisms:
- Mechanism of Action : The compound may induce apoptosis and inhibit cell proliferation by interfering with signaling pathways associated with cancer progression. Specifically, studies have shown that it can affect kinases involved in cell cycle regulation and apoptosis .
- Case Studies : In vitro studies have demonstrated its effectiveness against human cancer cell lines such as A549 (lung), SW480 (colon), and CH1 (ovarian) cells. These studies suggest that the compound's structural features contribute to its potent antiproliferative effects .
Antibacterial and Antifungal Properties
The antibacterial and antifungal activities of this compound are notable as well:
- Bacterial Inhibition : The compound has shown effectiveness against various bacterial strains, indicating potential for development as an antimicrobial agent. It disrupts bacterial cell wall synthesis and metabolism.
- Fungal Activity : Similarly, it has demonstrated antifungal properties in laboratory settings, inhibiting the growth of common fungal pathogens. This makes it a candidate for further exploration in treating fungal infections.
Antiviral Properties
Emerging research suggests that this compound may also possess antiviral activity:
- Mechanism : Preliminary studies indicate that the compound can inhibit viral replication by targeting viral enzymes or host cell receptors involved in the viral life cycle. This highlights its potential as a therapeutic agent against viral infections.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of this compound:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
11-Hydroxyindolo[2,3-a]carbazole | Hydroxyl group at position 11 | Enhanced solubility |
Indolo[3,2-b]carbazole | Different indole-carbazole arrangement | Unique electronic properties |
9-Bromo-11-hydroxyindolo[2,3-a]carbazole | Bromine substitution at position 9 | Increased reactivity |
11-Methylindolo[2,3-a]carbazole | Methyl group at position 11 | Alters biological activity |
This table illustrates how variations in structure can influence biological activity and solubility, providing insights into potential modifications for enhanced therapeutic effects.
Properties
Molecular Formula |
C18H11BrN2 |
---|---|
Molecular Weight |
335.2 g/mol |
IUPAC Name |
1-bromo-11,12-dihydroindolo[2,3-a]carbazole |
InChI |
InChI=1S/C18H11BrN2/c19-14-6-3-5-11-13-9-8-12-10-4-1-2-7-15(10)20-17(12)18(13)21-16(11)14/h1-9,20-21H |
InChI Key |
YFNSECPNQCEBRA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)C4=C(C=C3)C5=C(N4)C(=CC=C5)Br |
Origin of Product |
United States |
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